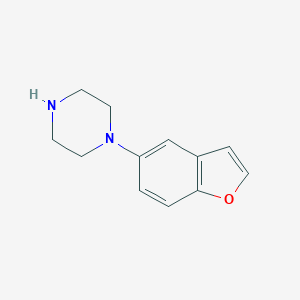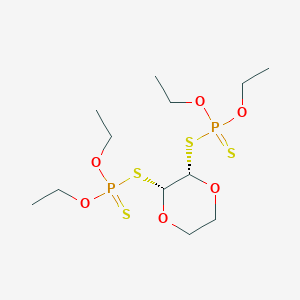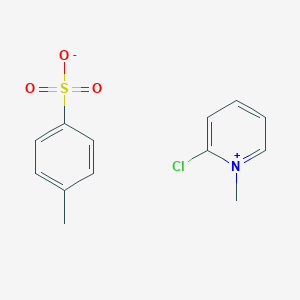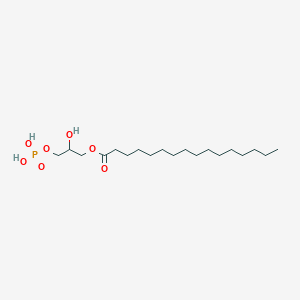
1-Palmitoylglycerol 3-phosphate
Overview
Description
1-Palmitoylglycerol 3-phosphate is a monoacylglycerol phosphate with the chemical formula C19H39O7P . It features a palmitoyl group attached to the O-1 position and a phosphate group at the O-3 position of the glycerol backbone . This compound is a significant metabolite in various biological processes, particularly in lipid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Palmitoylglycerol 3-phosphate can be synthesized through esterification reactions involving glycerol and palmitic acid, followed by phosphorylation. The reaction typically requires a catalyst such as sulfuric acid and is conducted under controlled temperature conditions to ensure the formation of the desired monoacylglycerol phosphate .
Industrial Production Methods: Industrial production of this compound often involves enzymatic methods using lipases to catalyze the esterification of glycerol with palmitic acid. This method is preferred due to its specificity and efficiency in producing high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoylglycerol 3-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which are important in studying oxidative stress in biological systems.
Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group, altering the compound’s properties.
Substitution: The phosphate group can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to substitute the phosphate group under mild conditions.
Major Products Formed:
Oxidation: Oxidized monoacylglycerol phosphates.
Reduction: Hydroxylated derivatives.
Substitution: Substituted monoacylglycerol phosphates with different functional groups.
Scientific Research Applications
1-Palmitoylglycerol 3-phosphate has diverse applications in scientific research:
Chemistry: It is used as a model compound to study lipid chemistry and the behavior of monoacylglycerol phosphates.
Biology: It plays a role in lipid metabolism studies and is used to investigate the metabolic pathways involving glycerolipids.
Medicine: Research on this compound contributes to understanding diseases related to lipid metabolism, such as obesity and diabetes.
Industry: It is utilized in the production of specialized lipids for pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of 1-palmitoylglycerol 3-phosphate involves its role as an intermediate in lipid metabolism. It interacts with various enzymes, such as lipases and kinases, to participate in the synthesis and degradation of complex lipids. The compound’s molecular targets include enzymes involved in glycerolipid metabolism, and its pathways are crucial for maintaining cellular lipid homeostasis .
Comparison with Similar Compounds
1-Palmitoyl-sn-glycerol 3-phosphate: This compound is structurally similar but differs in the stereochemistry of the glycerol backbone.
1-Hexadecanoyl-sn-glycero-3-phosphate: Another similar compound with a hexadecanoyl group instead of a palmitoyl group.
Uniqueness: 1-Palmitoylglycerol 3-phosphate is unique due to its specific acyl group and the position of the phosphate group, which confer distinct biochemical properties and roles in lipid metabolism. Its specific interactions with enzymes and its role in metabolic pathways highlight its importance in biological systems .
Properties
IUPAC Name |
(2-hydroxy-3-phosphonooxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h18,20H,2-17H2,1H3,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDYKPRNFWPPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865026 | |
| Record name | 2-Hydroxy-3-(phosphonooxy)propyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPA(16:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22002-85-3 | |
| Record name | 1-Palmitoyllysophosphatidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22002-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Palmitoyl-lysophosphatidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(phosphonooxy)propyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-(phosphonooxy)propyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




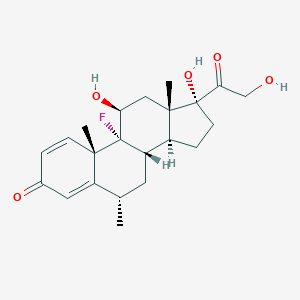

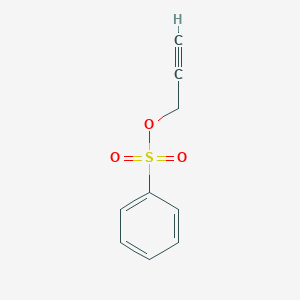

![2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride](/img/structure/B105323.png)
